Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-(methoymethyl)-4,7-dimethyl-, (3aalpha,6abeta,9abeta,9balpha)-
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Overview
Description
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-(methoymethyl)-4,7-dimethyl-, (3aalpha,6abeta,9abeta,9balpha)- is a complex organic compound belonging to the class of naphthopyrans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthopyrans typically involves multi-step organic reactions. Common starting materials include naphthalene derivatives and pyran rings. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such compounds may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production. Purification methods like crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Naphthopyrans can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized forms.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogenation, nitration, or sulfonation.
Major Products Formed
The major products depend on the specific reactions and conditions used
Scientific Research Applications
Chemistry: As intermediates in organic synthesis and as catalysts.
Biology: For their biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development and therapeutic agents.
Industry: Applications in materials science, such as photochromic materials and dyes.
Mechanism of Action
The mechanism of action of naphthopyrans involves interactions with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or DNA, modulating biological processes. The exact mechanism depends on the compound’s structure and the biological system it interacts with.
Comparison with Similar Compounds
Similar Compounds
Naphthoquinones: Known for their redox properties and biological activity.
Coumarins: Widely studied for their anticoagulant and antimicrobial effects.
Flavonoids: Recognized for their antioxidant and anti-inflammatory properties.
Uniqueness
Naphthopyrans are unique due to their structural complexity and diverse reactivity
Properties
CAS No. |
104199-05-5 |
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Molecular Formula |
C16H20O4 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
13-(methoxymethyl)-6,10-dimethyl-2-oxatricyclo[7.3.1.05,13]trideca-6,10-diene-3,12-dione |
InChI |
InChI=1S/C16H20O4/c1-9-4-5-11-10(2)6-13(17)15-16(11,8-19-3)12(9)7-14(18)20-15/h4,6,11-12,15H,5,7-8H2,1-3H3 |
InChI Key |
ZFFOMBFFCNJDPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2C(=CC(=O)C3C2(C1CC(=O)O3)COC)C |
Origin of Product |
United States |
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